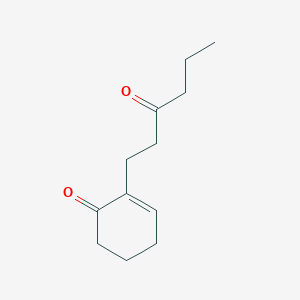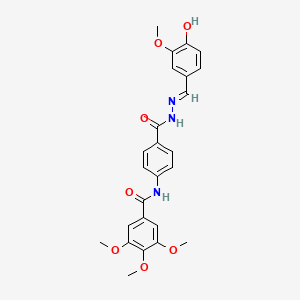
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzylidene hydrazide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide typically involves multiple steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the benzamido intermediate.
Hydrazide Formation: The benzamido intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Benzylidene Hydrazide Formation: Finally, the hydrazide derivative is reacted with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH, and using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the benzylidene hydrazide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmacophores.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: Inhibition of COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid derivatives
- Benzylidene hydrazide derivatives
- Hydroxy and methoxy substituted benzoic acids
Uniqueness
The uniqueness of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
100278-48-6 |
|---|---|
Formule moléculaire |
C25H25N3O7 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
N-[4-[[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25N3O7/c1-32-20-11-15(5-10-19(20)29)14-26-28-25(31)16-6-8-18(9-7-16)27-24(30)17-12-21(33-2)23(35-4)22(13-17)34-3/h5-14,29H,1-4H3,(H,27,30)(H,28,31)/b26-14+ |
Clé InChI |
JGMCOCPQYQQHTR-VULFUBBASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

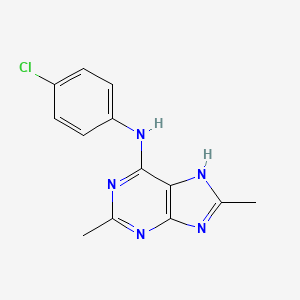

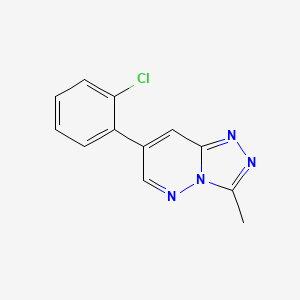
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
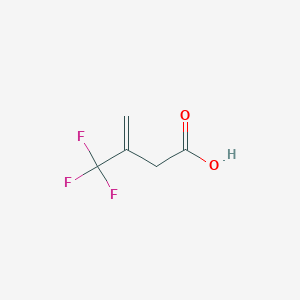
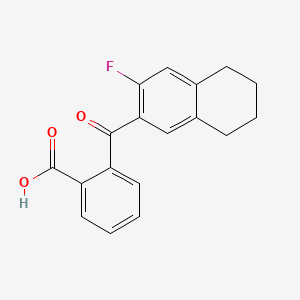
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
